molecular formula C25H20N2O4 B557888 Fmoc-4-cyano-D-phenylalanine CAS No. 205526-34-7

Fmoc-4-cyano-D-phenylalanine

Cat. No. B557888
CAS RN: 205526-34-7
M. Wt: 412.4 g/mol
InChI Key: JOPKKUTWCGYCDA-HSZRJFAPSA-N
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Description

Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-4-cyanophenylalanine, is a compound with the empirical formula C25H20N2O4 . It has a molecular weight of 412.44 . This compound is typically used in peptide synthesis .


Molecular Structure Analysis

The SMILES string of Fmoc-4-cyano-D-phenylalanine is OC(=O)C@@HC#N)NC(=O)OCC2c3ccccc3-c4ccccc24 . This provides a representation of the compound’s structure.


Physical And Chemical Properties Analysis

Fmoc-4-cyano-D-phenylalanine appears as a white crystalline powder . It has a melting point range of 180 - 191 °C . The optical rotation is [a]20D = -35 ± 10 ° (C=1 in DMF) .

Scientific Research Applications

Tissue Engineering

Fmoc-4-cyano-D-phenylalanine can be utilized in tissue engineering due to its ability to form hydrogels with remarkable mechanical rigidity. These hydrogels can support cell adhesion, making them promising scaffolds for creating and repairing biological tissues .

Antibacterial Applications

This compound has shown potential in antibacterial applications. Fmoc-amino acids, including Fmoc-phenylalanine derivatives, possess antibacterial activity which is associated with their surfactant-like properties, suggesting that Fmoc-4-cyano-D-phenylalanine could be used to combat biofilm formation and bacterial infections .

Supramolecular Nanostructures

The introduction of functional groups such as cyano groups can influence the morphology of supramolecular nanostructures formed by Fmoc-dipeptides. This property is significant for the development of nanomaterials with specific shapes and functions, which can be applied in various fields including nanotechnology and materials science .

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these peptide chains by providing a specific amino acid sequence to the chain .

Mode of Action

Fmoc-D-Phe(4-CN)-OH interacts with its targets through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a step-by-step manner. The Fmoc group of the compound acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Fmoc group is removed, leaving behind the synthesized peptide .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Phe(4-CN)-OH are those involved in peptide synthesis. The compound directly contributes to the formation of peptide bonds, which are the primary structures in proteins. The downstream effects of this include the formation of proteins with specific functions, depending on the sequence of amino acids in the peptide chain .

Pharmacokinetics

Like other compounds used in peptide synthesis, it is likely to have low bioavailability due to its use in controlled laboratory conditions .

Result of Action

The molecular and cellular effects of Fmoc-D-Phe(4-CN)-OH’s action are the formation of peptide chains with a specific sequence of amino acids . These peptide chains can then fold into functional proteins, which can have various effects at the cellular level, depending on the specific protein that is formed .

Action Environment

The action, efficacy, and stability of Fmoc-D-Phe(4-CN)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other compounds used in the peptide synthesis process . Optimal conditions are required for the compound to effectively contribute to peptide synthesis .

properties

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKKUTWCGYCDA-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-cyano-D-phenylalanine

CAS RN

205526-34-7
Record name 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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